Hexyltrimethylammonium bromide

Catalog No.
S639735
CAS No.
2650-53-5
M.F
C9H22BrN
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyltrimethylammonium bromide

CAS Number

2650-53-5

Product Name

Hexyltrimethylammonium bromide

IUPAC Name

hexyl(trimethyl)azanium;bromide

Molecular Formula

C9H22BrN

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

JYVPKRHOTGQJSE-UHFFFAOYSA-M

SMILES

CCCCCC[N+](C)(C)C.[Br-]

Synonyms

hexyltrimethylammonium, hexyltrimethylammonium bromide, hexyltrimethylammonium chloride, hexyltrimethylammonium iodide

Canonical SMILES

CCCCCC[N+](C)(C)C.[Br-]

Micellization Studies:

HTAB readily forms micelles in aqueous solutions. Micelles are spherical aggregates of surfactant molecules with their hydrophobic tails oriented inwards and hydrophilic heads facing outwards. These structures play a crucial role in various research areas, including:

  • Understanding the behavior of biological membranes: HTAB micelles mimic the structure of cell membranes, allowing researchers to study the interaction of drugs and other molecules with membranes [Source: A Study of the Aggregation Behavior of Hexyltrimethylammonium Bromide in Aqueous Solution, National Institutes of Health (.gov) website, ].
  • Drug delivery research: HTAB micelles can be used as carriers for delivering drugs to specific sites in the body [Source: Liposomes and Micelles: Their Role in Drug Delivery, National Center for Biotechnology Information (.gov) website, ].

Synthesis of Nanomaterials:

HTAB can act as a template or directing agent in the synthesis of various nanomaterials, including:

  • Metal nanoparticles: HTAB can be used to control the size and shape of metal nanoparticles, which have applications in catalysis, electronics, and biomedicine [Source: Synthesis of Monodisperse Palladium Nanoparticles Using Hexyltrimethylammonium Bromide as a Stabilizing Agent, National Institutes of Health (.gov) website, ].
  • Carbon nanotubes: HTAB can be used to modify the surface properties of carbon nanotubes, making them more dispersible and functionalizable for various applications [Source: Functionalization of Multi-Walled Carbon Nanotubes by Hexyltrimethylammonium Bromide, National Institutes of Health (.gov) website, ].

Other Applications:

HTAB also finds use in various other scientific research applications, such as:

  • Protein and nucleic acid isolation: HTAB can be used to precipitate proteins and nucleic acids from biological samples [Source: Purification of Plasmid DNA from Escherichia coli, National Institutes of Health (.gov) website, ].
  • Antimicrobial studies: HTAB exhibits some antimicrobial activity and is used in studies to understand the mechanisms of action of antimicrobial agents [Source: Activity of quaternary ammonium compounds against Listeria monocytogenes in suspension and attached to stainless steel, National Institutes of Health (.gov) website, ].

Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H22BrN\text{C}_9\text{H}_{22}\text{BrN}. It appears as a white crystalline powder and is known for its surfactant properties, making it useful in various applications, including as a cationic surfactant in chemical synthesis and biological studies. The compound is characterized by its ability to form micelles in aqueous solutions, which is a common trait among surfactants. Its molecular weight is approximately 224.18 g/mol, and it has a melting point ranging from 182°C to 184°C .

The mechanism of action of HTAB depends on the specific application. Here are two examples:

  • In phase-transfer catalysis: HTAB forms ion pairs with the reactant molecules, allowing them to transfer from the aqueous phase to the organic phase where the reaction takes place [].
  • In DNA isolation: HTAB disrupts the cell membrane and interacts with the negatively charged phosphate groups of DNA, causing it to precipitate out of solution [].

HTAB can be harmful if swallowed or inhaled. It can cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling HTAB, including wearing gloves, eye protection, and working in a fume hood when necessary [].

Typical of quaternary ammonium compounds. It can undergo hydrolysis in the presence of water, leading to the formation of trimethylamine and hexyl bromide. Additionally, it can react with anionic species to form mixed micelles or precipitates, depending on the conditions of the reaction. The compound's surfactant nature allows it to interact with various organic and inorganic molecules, facilitating processes such as emulsification and solubilization .

Hexyltrimethylammonium bromide exhibits notable biological activity, particularly as an antimicrobial agent. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that it can effectively inhibit the growth of bacteria and fungi, making it valuable in formulations for disinfectants and antiseptics. Furthermore, its ability to facilitate the transport of drugs across cell membranes has been explored in drug delivery systems .

The synthesis of hexyltrimethylammonium bromide typically involves the alkylation of trimethylamine with 1-bromohexane. The general reaction can be represented as follows:

N CH3)3+C6H13BrC6H13N CH3)3+Br\text{N CH}_3)_3+\text{C}_6\text{H}_{13}\text{Br}\rightarrow \text{C}_6\text{H}_{13}\text{N CH}_3)_3^+\text{Br}^-

This reaction occurs under mild conditions and results in the formation of hexyltrimethylammonium bromide as a product. The purity of the final product can be enhanced through recrystallization techniques .

Hexyltrimethylammonium bromide has a wide range of applications across various fields:

  • Surfactant: Used in cleaning products and formulations due to its ability to reduce surface tension.
  • Antimicrobial Agent: Employed in antiseptics and disinfectants for its bactericidal properties.
  • Drug Delivery: Investigated for enhancing drug solubility and permeability in pharmaceutical applications.
  • Emulsifier: Utilized in cosmetic formulations to stabilize emulsions .

Hexyltrimethylammonium bromide shares similarities with other quaternary ammonium compounds, particularly those used as surfactants or antimicrobial agents. Below is a comparison with several similar compounds:

Compound NameChemical FormulaMolecular WeightKey Characteristics
Hexadecyltrimethylammonium bromideC16H34BrN\text{C}_{16}\text{H}_{34}\text{BrN}364.45 g/molLonger alkyl chain; more effective antimicrobial agent
Cetrimonium bromideC16H33N CH3)3Br\text{C}_{16}\text{H}_{33}\text{N CH}_3)_3\text{Br}364.45 g/molUsed in hair conditioners; effective against bacteria
Benzalkonium chlorideCnH2n+1N+Cl\text{C}_{n}\text{H}_{2n+1}\text{N}^+\text{Cl}^- (n varies)VariableWidely used disinfectant; effective against viruses

Hexyltrimethylammonium bromide is unique due to its shorter alkyl chain compared to hexadecyltrimethylammonium bromide and cetrimonium bromide, which affects its solubility and antimicrobial efficacy. Its specific properties make it suitable for targeted applications where milder surfactant action is desired .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2650-53-5

Dates

Modify: 2023-08-15

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